ノナノ酸-D17

概要

説明

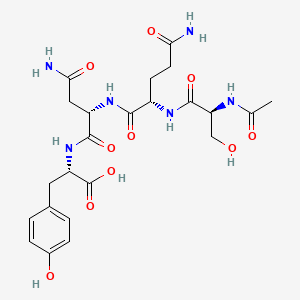

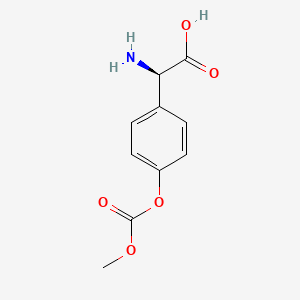

Nonanoic-D17 acid, also known as Pelargonic acid-d17, is a deuterated version of Nonanoic acid . Nonanoic acid is a naturally-occurring saturated fatty acid with nine carbon atoms . It has been found to significantly reduce translocation, enhance activity, and remarkably increase the secretion of porcine β-defensins 1 (pBD-1) and pBD-2 .

Molecular Structure Analysis

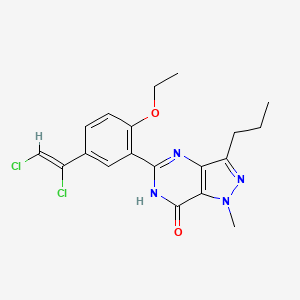

Nonanoic-D17 acid has the molecular formula C9H18O2 . The structure includes a nine-carbon chain, with a carboxylic acid group at one end . The ‘D17’ indicates that 17 of the hydrogen atoms in the molecule are replaced by deuterium, an isotope of hydrogen .Physical and Chemical Properties Analysis

Nonanoic-D17 acid has a molecular weight of 175.34 g/mol . Other physical and chemical properties such as appearance, odor, pH, melting point, boiling point, flash point, and solubility are not available in the retrieved sources .科学的研究の応用

食品・飲料業界

ノナノ酸-D17は、食品・飲料業界における比類のない分析試験のための参照標準として使用されます . また、食品製品の香料として使用され、フルーティーまたはナッツのような風味を与えます .

化粧品とパーソナルケア製品

化粧品業界では、this compoundは、その独特の臭いによる香料成分としてパーソナルケア製品に使用されています .

海洋および大気化学

This compoundなどの中鎖脂肪酸界面活性剤のバルク相と空気/水界面間の分配は、海洋化学や大気化学など、多くの分野で関心を集めています . This compoundとその共役塩基の表面吸着は、さまざまなpH値、界面活性剤濃度、および塩の存在下で定量的に調査されています .

表面化学

This compoundは、バルク溶液と比較して表面では酸性が低く、pKaシフトは1.1±0.6であり、表面pKaは5.9±0.6と予測されます . そのため、this compoundとその共役塩基の空気/水界面とバルク相間の熱力学的サイクルを確立することができます .

海洋/大気界面研究

海洋条件下で脱プロトン化された中鎖脂肪酸は、海洋/大気界面に存在する海面マイクロレイヤー(SSML)内にも存在する可能性があります。これは、海洋中の塩の安定化効果によるものです . これにより、これらの種を海塩エアロゾル(SSA)に移動させることができます .

予測モデリング

表面吸着モデルから空気/水界面における部分的に可溶性の種の挙動を予測し、MDシミュレーションから表面pKaを予測できるフレームワーク

Safety and Hazards

While specific safety and hazard information for Nonanoic-D17 acid is not available in the retrieved sources, general precautions for handling similar chemical substances include using personal protective equipment, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and preventing leakage or spillage .

作用機序

Target of Action

Nonanoic-D17 Acid, also known as Pelargonic Acid-D17, is a deuterium-labeled variant of Nonanoic Acid . It is a naturally-derived saturated fatty acid comprising nine carbon atoms . The primary targets of Nonanoic-D17 Acid are bacteria, where it exhibits notable effects such as significant reduction in bacterial translocation .

Mode of Action

Nonanoic-D17 Acid interacts with its bacterial targets by enhancing antibacterial activity . It remarkably increases the secretion of porcine β-defensins 1 (pBD-1) and pBD-2 , which are antimicrobial peptides involved in the innate immune response against bacterial infections.

Result of Action

The result of Nonanoic-D17 Acid’s action is a significant reduction in bacterial translocation . This means that the movement of bacteria from the gut to other parts of the body is reduced, thereby preventing systemic bacterial infections. Additionally, the compound enhances the secretion of antimicrobial peptides, strengthening the body’s innate immune response against bacterial infections .

Action Environment

The action of Nonanoic-D17 Acid can be influenced by various environmental factors. For instance, the presence of salts can stabilize both the protonated and deprotonated forms of Nonanoic Acid at the surface, suggesting that the compound’s action, efficacy, and stability may be affected by the salt concentration in the environment .

生化学分析

Biochemical Properties

Nonanoic-D17 acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to significantly reduce bacterial translocation and enhance antibacterial activity. It also remarkably increases the secretion of porcine β-defensins 1 (pBD-1) and pBD-2 . These interactions suggest that Nonanoic-D17 acid can modulate immune responses and enhance the body’s defense mechanisms against bacterial infections.

Cellular Effects

Nonanoic-D17 acid has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Nonanoic-D17 acid has been shown to upregulate endogenous host defense peptides, thereby enhancing intestinal epithelial immunological barrier function . Additionally, it affects the metabolic activity of small intestinal neuroendocrine tumor cells, leading to altered cell proliferation, serotonin secretion, and cell morphology .

Molecular Mechanism

The molecular mechanism of Nonanoic-D17 acid involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Nonanoic-D17 acid significantly reduces bacterial translocation and enhances antibacterial activity by increasing the secretion of porcine β-defensins 1 (pBD-1) and pBD-2 . These defensins play a crucial role in the innate immune response by disrupting bacterial cell membranes and inhibiting bacterial growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nonanoic-D17 acid can change over time. The stability and degradation of this compound are important factors to consider. Nonanoic-D17 acid is less acidic at the surface compared to in the bulk solution, with a pKa shift of 1.1 ± 0.6 . This property affects its behavior in different environments and its long-term effects on cellular function. Studies have shown that Nonanoic-D17 acid can induce senescence and alter cell morphology over extended periods of exposure .

Dosage Effects in Animal Models

The effects of Nonanoic-D17 acid vary with different dosages in animal models. At lower doses, this compound enhances antibacterial activity and immune responses. At higher doses, it may exhibit toxic or adverse effects. The threshold effects observed in these studies indicate that careful dosage control is necessary to maximize the beneficial effects of Nonanoic-D17 acid while minimizing potential toxicity .

Metabolic Pathways

Nonanoic-D17 acid is involved in several metabolic pathways, including those related to lipid metabolism and immune responses. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. For example, Nonanoic-D17 acid upregulates endogenous host defense peptides by inhibiting histone deacetylase, which enhances intestinal epithelial immunological barrier function .

Transport and Distribution

The transport and distribution of Nonanoic-D17 acid within cells and tissues are mediated by specific transporters and binding proteins. This compound’s localization and accumulation are influenced by its interactions with these molecules. Nonanoic-D17 acid is transported across cell membranes and distributed to various cellular compartments, where it exerts its effects on cellular function .

Subcellular Localization

Nonanoic-D17 acid’s subcellular localization is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells affects its interactions with biomolecules and its overall impact on cellular processes .

特性

IUPAC Name |

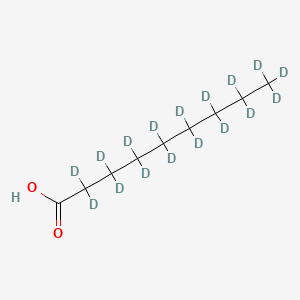

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecadeuteriononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUKVWPVBMHYJY-OISRNESJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phen](/img/no-structure.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)

![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)